N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide
Description
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and an oxane ring
Properties
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-12(2,3)9-14-11(19-16-9)15-10(17)13(4)6-5-7-18-8-13/h5-8H2,1-4H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNNEAWROSNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)NC2=NC(=NS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the oxane ring and the carboxamide group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The oxane ring and carboxamide group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide can be compared with other similar compounds, such as:
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)hexanamide: This compound has a similar thiadiazole ring but differs in the aliphatic chain length and functional groups.
N-{2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl}cyclopropanecarboxamide: This compound contains a cyclopropane ring and an aminoethyl group, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
